
Exophilin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Exophilin A is a natural product found in Exophiala pisciphila with data available.
Chemical Reactions Analysis
Rab27 Binding Reaction
Exophilin-8 binds Rab27a/b via its N-terminal Rab27-binding domain (RBD). This interaction tethers secretory granules to the actin cortex:
-
Reaction : Exophilin-8 (RBD) + Rab27-GTP → Exophilin-8:Rab27 complex
-
Consequence : Anchoring of granules near the plasma membrane for rapid exocytosis .
RIM-BP2 Interaction via Proline-Rich Motifs
Exophilin-8’s actin-binding domain (ABD) contains a proline-rich sequence (residues 798–804) that directly binds SH3 domains of RIM-BP2, a scaffold protein linked to exocytic machinery:
-
Binding Partners :
Mutation of the proline-rich motif (PA mutant) abolishes this interaction, leading to reduced granule accumulation and insulin secretion .
Myosin-VIIa Recruitment
Exophilin-8 indirectly binds myosin-VIIa through RIM-BP2, forming a tripartite complex essential for granule retention in the actin cortex:
-
Reaction Pathway :
-
Exophilin-8 binds RIM-BP2 via ABD.
-
RIM-BP2 recruits myosin-VIIa, enabling actin-based granule movement.
-
-
Key Evidence : Knockdown of myosin-VIIa or RIM-BP2 mimics exophilin-8 deficiency, causing granule dispersal and impaired exocytosis .
F-Actin Binding
Exophilin-8’s ABD directly interacts with F-actin, stabilizing granule positioning:
-
Reaction : Exophilin-8 (ABD) + F-actin → Cortical granule anchoring
-
Functional Impact : Disruption of this interaction in exophilin-8 knockout mice results in loss of polarized granule localization in β-cells and impaired glucose tolerance .
Calcium Channel Coupling
The exophilin-8–RIM-BP2 complex associates with Caᵥ1.3 channels, linking granule positioning to Ca²⁺ influx:
-
Mechanism : RIM-BP2 binds Caᵥ1.3 and priming factors (RIM, Munc13-1), ensuring granules are positioned near Ca²⁺ entry sites for synchronized exocytosis .
Pathophysiological Implications
Properties
Molecular Formula |
C30H56O10 |
---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
(3R,5R)-5-[(3R,5R)-5-[(3R,5R)-3,5-dihydroxydecanoyl]oxy-3-hydroxydecanoyl]oxy-3-hydroxydecanoic acid |
InChI |
InChI=1S/C30H56O10/c1-4-7-10-13-22(31)16-23(32)20-29(37)40-27(15-12-9-6-3)18-25(34)21-30(38)39-26(14-11-8-5-2)17-24(33)19-28(35)36/h22-27,31-34H,4-21H2,1-3H3,(H,35,36)/t22-,23-,24-,25-,26-,27-/m1/s1 |
InChI Key |
RZQNQMRSGMXXMH-ZRRJEQDASA-N |
Isomeric SMILES |
CCCCC[C@H](C[C@H](CC(=O)O[C@H](CCCCC)C[C@H](CC(=O)O[C@H](CCCCC)C[C@H](CC(=O)O)O)O)O)O |
Canonical SMILES |
CCCCCC(CC(CC(=O)OC(CCCCC)CC(CC(=O)OC(CCCCC)CC(CC(=O)O)O)O)O)O |
Synonyms |
exophilin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.